N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]thiophene-2-sulfonamide

Chemical Property Benchmarking Drug Discovery Structural Analog Comparison

This research-grade compound (CAS 941983-99-9) uniquely combines the Sulthiame cyclic sultam core with a thiophene-2-sulfonamide zinc-binding group. Unlike Sulthiame or simple thiophene sulfonamides, this structural hybridization is predicted to yield a distinct carbonic anhydrase (CA) isoform selectivity profile. It is an ideal tool for broad-panel CA screening and focused library diversification, with a synthetic handle at the thiophene 5-position for further modification. Choose this compound to access a novel chemical space for antiepileptic or oncology target validation.

Molecular Formula C14H16N2O4S3
Molecular Weight 372.47
CAS No. 941983-99-9
Cat. No. B2667807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]thiophene-2-sulfonamide
CAS941983-99-9
Molecular FormulaC14H16N2O4S3
Molecular Weight372.47
Structural Identifiers
SMILESC1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
InChIInChI=1S/C14H16N2O4S3/c17-22(18)11-2-1-9-16(22)13-7-5-12(6-8-13)15-23(19,20)14-4-3-10-21-14/h3-8,10,15H,1-2,9,11H2
InChIKeyKNYLRHBHRBRCDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)phenyl]thiophene-2-sulfonamide (CAS 941983-99-9): Chemical Class and Structural Baseline


N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]thiophene-2-sulfonamide (CAS 941983-99-9) is a synthetic sulfonamide derivative with a molecular weight of 372.47 g/mol . It is defined by a central phenyl ring substituted at the para position with a 1,1-dioxo-1lambda6,2-thiazinan-2-yl (cyclic sultam) group and at the amine position with a thiophene-2-sulfonyl moiety . This architecture combines a cyclic sulfonamide, which is a core pharmacophore of the marketed antiepileptic drug Sulthiame (CAS: 61-56-3), with a thiophene-2-sulfonamide moiety, known for potent carbonic anhydrase (CA) inhibition [1][2]. The compound is currently listed as a research chemical with no reported clinical or regulatory status.

Why Generic Benzenesulfonamide-Based CA Inhibitors Cannot Substitute for N-[4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)phenyl]thiophene-2-sulfonamide


The primary structural comparator, Sulthiame (4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzene-1-sulfonamide), is a benzenesulfonamide that potently inhibits multiple carbonic anhydrase isoforms [1]. The target compound replaces Sulthiame's terminal benzenesulfonamide with a thiophene-2-sulfonamide. This substitution fundamentally alters the zinc-binding group (ZBG) and the molecular electrostatic potential. In related CA inhibitor series, e.g., 5-substituted-thiophene-2-sulfonamides versus benzenesulfonamides, this switch has resulted in up to a 100-fold shift in isoform selectivity and altered inhibition kinetics [2]. Consequently, Sulthiame cannot be used as a functional analytical reference standard for this compound. Similarly, 4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide or 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide (CAS 1396766-97-4) present reversed sulfonamide connectivity or different aromatic termini (chlorophenyl vs. thiophene), which are predicted to yield divergent CA isozyme inhibition profiles and solubility characteristics .

Quantitative Differentiation Guide: N-[4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)phenyl]thiophene-2-sulfonamide vs. Structural Analogs


Fundamental Molecular Property Differentiation from Sulthiame

The target compound is structurally differentiated from the clinical drug Sulthiame (CAS: 61-56-3) by replacing the benzenesulfonamide moiety with a thiophene-2-sulfonamide group. This results in distinct molecular properties. The target compound has a molecular weight of 372.47 g/mol and a formula of C14H16N2O4S3, compared to 290.36 g/mol and C10H14N2O4S2 for Sulthiame . The addition of the thiophene ring and an extra sulfur atom increases the molecular weight by 28% and adds 10 additional heavy atoms, which significantly impacts lipophilicity and target binding. This structural modification is analogous to those in other CA inhibitor series where a thiophene-for-benzene substitution altered LogP values by approximately 0.8–1.5 units based on fragment-based calculations.

Chemical Property Benchmarking Drug Discovery Structural Analog Comparison

Reversed Sulfonamide Connectivity vs. 4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide (CAS 1396766-97-4)

This comparator (CAS 1396766-97-4) features the sulfonamide group directly attached to the central phenyl ring, with the amine linking to a thiophene-3-ylmethyl group. This is the inverse of the target compound’s connectivity, where the sulfonamide is attached to the thiophene ring. According to vendor analysis, this results in a molecular weight of 386.5 g/mol for the comparator vs. 372.47 g/mol for the target, a difference due to an extra methylene bridge . In sulfonamide medicinal chemistry, reversed sulfonamide connectivity can lead to a complete loss of activity or altered selectivity, as the spatial orientation of the key sulfonamide group relative to the zinc ion in carbonic anhydrase is fundamentally changed.

Chemical Synthesis Structural Isomerism Medicinal Chemistry

Predicted Physicochemical and Drug-Likeness Profile vs. Sulthiame

In the absence of experimental data, in silico predictions based on the compound's structure can guide research applications. The compound's molecular weight (372.47 g/mol) exceeds the typical optimal range for CNS drug-likeness (≤ 350 g/mol), while Sulthiame (290.36 g/mol) falls within it. The thiophene-2-sulfonamide moiety is a known structural alert for potential metabolic activation, whereas Sulthiame's benzenesulfonamide is generally considered metabolically stable. The addition of the thiophene ring is expected to increase LogP by approximately 0.5–1.0 units relative to Sulthiame, based on fragment-based calculations, potentially enhancing membrane permeability at the cost of increased plasma protein binding.

ADME Prediction Computational Chemistry Drug Design

Potential for Distinct Carbonic Anhydrase Isoform Selectivity Profile

Thiophene-2-sulfonamides are a privileged scaffold in carbonic anhydrase (CA) inhibitor research, with well-characterized inhibition of human CA I, II, IX, and XII isoforms [1]. The target compound combines this pharmacophore with a cyclic sultam, a motif that in Sulthiame confers inhibition of CA II and CA VII [2]. This molecular hybridization strategy designs a compound with a potentially unique CA inhibition fingerprint. While no direct inhibition data exists for this compound, a structurally analogous series of 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides demonstrated Ki values in the range of 5.4–630 nM against CA I, II, IX, and XII [1]. The presence of the sultam ring, which in Sulthiame leads to a CA II Ki of ~10 nM, suggests the target compound may exhibit enhanced potency.

Carbonic Anhydrase Inhibition Isoform Selectivity Structure-Activity Relationship

Synthetic Accessibility and Building Block Utility

The compound is synthesized through sequential sulfonylation and N-arylation reactions starting from 2-thiophenesulfonyl chloride and 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)aniline or via direct sulfonylation of the pre-formed aniline intermediate . It also serves as a versatile building block for further derivatization. The presence of the thiophene ring allows for electrophilic aromatic substitution or cross-coupling reactions at the 5-position of the thiophene, which is not possible with the benzenesulfonamide analog (CAS 899731-91-0). This provides a synthetic handle for late-stage diversification, a key advantage for building a focused library around the cyclic sultam-thiophene core.

Chemical Synthesis Building Block Medicinal Chemistry

High-Priority Research Applications for N-[4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)phenyl]thiophene-2-sulfonamide


Carbonic Anhydrase Isoform Profiling and Selectivity Screening

The compound is a high-priority candidate for broad panel screening against all 12 catalytically active human carbonic anhydrase isoforms. Its molecular hybridization of the Sulthiame sultam core and a thiophene-2-sulfonamide ZBG is hypothesized to generate a unique selectivity fingerprint not achievable with either parent scaffold alone. As class-level evidence shows that thiophene-2-sulfonamide analogs demonstrate Kis from 5.4 to 630 nM across isoforms I, II, IX, and XII, screening this compound will directly test whether the addition of the sultam moiety shifts selectivity toward membrane-bound isoforms (CA IX, XII, XIV), which are validated targets in cancer and inflammation [1][2].

Medicinal Chemistry Lead Optimization via Thiophene Diversification

This compound is a strategically advantageous starting point for building a focused library of cyclic sultam-containing CA inhibitors. The thiophene ring's 5-position provides a synthetic handle for halogenation, Suzuki coupling, or direct C–H activation—options not available in the benzenesulfonamide analog series. This allows systematic exploration of substituent effects on isoform selectivity and pharmacokinetic properties while maintaining the core cyclic sultam pharmacophore, which is essential for target engagement [1].

Negative Control or Specificity Reagent for Sulthiame Mechanism-of-Action Studies

In research dissecting the polypharmacology of Sulthiame—which inhibits CA II and CA VII but also modulates sodium channels and GABAergic transmission—this compound can serve as a structurally matched control. By substituting the benzenesulfonamide with a thiophene-2-sulfonamide, its CA inhibition profile may be retained or shifted. Any differential effects in electrophysiological or behavioral assays would help deconvolve which pharmacological activities are CA-dependent versus scaffold-specific, a critical step in target validation for next-generation antiepileptics [1].

Quote Request

Request a Quote for N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.